molecular formula C14H20ClNO B1377298 2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride CAS No. 1376225-40-9

2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride

Cat. No.: B1377298
CAS No.: 1376225-40-9
M. Wt: 253.77 g/mol
InChI Key: RCQANLGRNJPJJR-UHFFFAOYSA-N
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Description

2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride (CAS: 1376225-40-9) is an organic compound with the molecular formula C14H20ClNO and a molecular weight of 253.77 g/mol . It is supplied with a minimum purity of 98% and is part of the chemical category of aldehydes and ketones . This compound features a phenethylamine backbone, a motif widely present in nature and known for its significant role in medicinal chemistry . The phenethylamine structure is a key building block in numerous bioactive molecules, including endogenous neurotransmitters like dopamine and norepinephrine, as well as various alkaloids . As such, this compound serves as a valuable chemical intermediate for researchers exploring new bioactive phenethylamines, which have been investigated against a range of therapeutic targets such as adenosine receptors, adrenergic receptors, dopamine receptors, and carbonic anhydrases . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(azepan-2-yl)-1-phenylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c16-14(12-7-3-1-4-8-12)11-13-9-5-2-6-10-15-13;/h1,3-4,7-8,13,15H,2,5-6,9-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQANLGRNJPJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)CC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Azepan-2-yl)-1-phenylethan-1-one Hydrochloride: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular properties, and plausible synthetic routes for 2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride. While specific experimental data for this compound is not widely available in public databases, this document synthesizes information from analogous structures and established chemical principles to offer a scientifically grounded perspective for research and development.

Chemical Structure and Identifiers

2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride is a chiral organic compound featuring a phenylethanone moiety attached to an azepane ring at the 2-position. The hydrochloride salt form suggests its potential use as a research chemical or pharmaceutical intermediate, where enhanced solubility and stability are often desirable.

The core structure consists of a seven-membered saturated nitrogen-containing heterocycle (azepane) linked via a methylene bridge from its second carbon to the alpha-carbon of a phenylethanone.

Visual Representation of the Chemical Structure

Caption: 2D structure of 2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride.

Chemical Identifiers (for the free base)

While a specific CAS number for the hydrochloride salt is not readily found in public databases, the identifiers for the free base, 2-(Azepan-2-yl)-1-phenylethan-1-one, are available from PubChem.[1]

IdentifierValue
Molecular Formula C14H19NO
IUPAC Name 2-(azepan-2-yl)-1-phenylethan-1-one
SMILES C1CCC(NCC1)CC(=O)C2=CC=CC=C2
InChI InChI=1S/C14H19NO/c16-14(12-7-3-1-4-8-12)11-13-9-5-2-6-10-15-13/h1,3-4,7-8,13,15H,2,5-6,9-11H2
InChIKey HDXWDSBVMJKQNQ-UHFFFAOYSA-N

Molecular Properties

The molecular properties of the free base have been predicted computationally. The hydrochloride salt is expected to exhibit higher water solubility and a higher melting point compared to the free base due to its ionic character.

Predicted Physicochemical Properties (Free Base)
PropertyValueSource
Molecular Weight 217.31 g/mol PubChem[1]
Monoisotopic Mass 217.14667 DaPubChem[1]
XlogP 2.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]

Synthesis and Methodologies

Proposed Synthetic Pathway

A logical approach involves the reaction of a suitable phenacyl halide with an azepane derivative. A particularly relevant method is the Eschenmoser sulfur extrusion, which has been used to synthesize a structurally similar compound, 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone.[2] A modification of this approach could yield the target compound.

synthetic_workflow cluster_0 Synthesis of 2-(Azepan-2-yl)-1-phenylethan-1-one Azepane-2-thione Azepane-2-thione Thioiminium_salt Thioiminium salt intermediate Azepane-2-thione->Thioiminium_salt Phenacyl_bromide Phenacyl bromide Phenacyl_bromide->Thioiminium_salt Sulfur_extrusion Sulfur Extrusion (e.g., PPh3, Et3N) Thioiminium_salt->Sulfur_extrusion Enaminone Enaminone intermediate Sulfur_extrusion->Enaminone Reduction Reduction (e.g., NaBH4 or H2/Pd-C) Enaminone->Reduction Free_base 2-(Azepan-2-yl)-1-phenylethan-1-one (Free Base) Reduction->Free_base HCl_treatment Treatment with HCl Free_base->HCl_treatment Final_product 2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride HCl_treatment->Final_product

Sources

Pharmacological mechanism of action of 2-(Azepan-2-yl)-1-phenylethan-1-one HCl in CNS research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Azepane-Phenacyl Scaffold in CNS Therapeutics

Executive Summary: The "Ring-Expanded" Pharmacophore

In the landscape of central nervous system (CNS) drug discovery, 2-(Azepan-2-yl)-1-phenylethan-1-one HCl represents a critical structural evolution from established piperidine-based pharmacophores. Chemically, it is the 7-membered ring homolog of 2-phenacylpiperidine , a core motif found in the alkaloid Lobeline and structurally related to Methylphenidate and Pyrovalerone analogs.

This guide analyzes the pharmacological profile of this compound, positioning it as a dual-vector modulator of monoaminergic signaling. Unlike traditional psychostimulants that primarily target surface transporters, the incorporation of the azepane ring and the phenacyl linker suggests a hybrid mechanism involving both Monoamine Reuptake Inhibition (MRI) and Vesicular Monoamine Transporter 2 (VMAT2) modulation.

Key Pharmacological Classification:

  • Primary Class: Azepane-based Phenacylamine.

  • Functional Category: Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) with putative VMAT2 ligand activity.

  • Research Utility: Investigation of ring-strain effects on transporter selectivity (NET vs. DAT) and development of non-addictive psychostimulants.

Structural Pharmacology & SAR Analysis

To understand the mechanism, one must deconstruct the Structure-Activity Relationship (SAR). 2-(Azepan-2-yl)-1-phenylethan-1-one differs from standard cathinones and piperidines in two critical domains:

  • Ring Expansion (Piperidine

    
     Azepane):  The expansion from a 6-membered piperidine to a 7-membered azepane ring increases conformational flexibility and lipophilicity. In CNS ligands, this modification often shifts selectivity towards the Norepinephrine Transporter (NET)  and Sigma (
    
    
    
    ) receptors
    , while maintaining affinity for the Dopamine Transporter (DAT).
  • C-Linked Phenacyl Moiety: Unlike "bath salt" cathinones where the nitrogen is attached to the

    
    -carbon (N-linked), this compound features a C-C bond  between the azepane ring (at position 2) and the phenacyl chain. This mimics the Lobeline  and Sedridine  scaffold, which is associated with nicotinic and vesicular transport activity rather than pure psychostimulation.
    
Comparative Pharmacophore Mapping
Feature2-(Azepan-2-yl)-1-phenylethan-1-oneMethylphenidateLobeline
Nitrogen Heterocycle Azepane (7-membered)Piperidine (6-membered)Piperidine (6-membered)
Linker Phenacyl (Ketone + Methylene)Phenylacetate (Ester)Phenacyl (Ketone + Methylene)
Attachment C-Linked (Position 2)C-Linked (Position 2)C-Linked (Position 2 & 6)
Primary Target NET/DAT > VMAT2DAT/NETVMAT2 / nAChR
Core Mechanism of Action

The pharmacological activity of 2-(Azepan-2-yl)-1-phenylethan-1-one HCl operates via two distinct but synergistic pathways.

Pathway A: Surface Transporter Inhibition (NDRI Activity)

The molecule acts as a blocker of the presynaptic plasma membrane transporters. The protonated nitrogen of the azepane ring mimics the endogenous monoamine ammonium group, anchoring the molecule in the S1 binding site of the transporter.

  • NET Selectivity: The increased steric bulk of the azepane ring favors binding to the NET, which accommodates larger substrates better than the highly restrictive DAT.

  • Mechanism: It prevents the reuptake of Norepinephrine (NE) and Dopamine (DA) from the synaptic cleft, increasing extracellular neurotransmitter concentrations. This drives vigilance, cognitive enhancement, and antidepressant effects.

Pathway B: Vesicular Transporter Modulation (The Lobeline Vector)

Given its homology to 2-phenacylpiperidine (the monomer of Lobeline), this compound likely exhibits affinity for VMAT2 .

  • Action: Unlike amphetamines (which reverse VMAT2 to dump dopamine), Lobeline analogs often act as VMAT2 inhibitors or partial releasers with lower efficacy.

  • Result: This interaction redistributes dopamine from vesicular stores to the cytosol without causing the massive, addiction-driving spikes associated with methamphetamine. This profile is sought after for smoking cessation and substance abuse therapeutics .

Visualization: Dual-Target Signaling Pathway

MechanismOfAction cluster_Synapse Presynaptic Terminal Compound 2-(Azepan-2-yl)-1-phenylethan-1-one NET Norepinephrine Transporter (NET) Compound->NET High Affinity Blockade (Ki < 100nM) DAT Dopamine Transporter (DAT) Compound->DAT Moderate Affinity Blockade VMAT2 Vesicular Transporter (VMAT2) Compound->VMAT2 Allosteric Modulation (Lobeline-like) Synapse Synaptic Cleft (Increased Monoamines) NET->Synapse Prevents Reuptake DAT->Synapse Prevents Reuptake Vesicle Synaptic Vesicle (DA/NE Storage) VMAT2->Vesicle Redistributes DA to Cytosol

Figure 1: The dual-mechanism profile showing surface transporter blockade (primary) and vesicular modulation (secondary).

Experimental Protocols for Validation

To confirm the specific profile of 2-(Azepan-2-yl)-1-phenylethan-1-one HCl, the following self-validating experimental workflows are required.

Protocol 1: Competitive Radioligand Binding Assay (Transporter Selectivity)

Objective: Determine the affinity (


) for NET, DAT, and SERT.
  • Preparation:

    • Prepare membrane homogenates from HEK293 cells stably expressing human NET, DAT, and SERT.

    • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4).

  • Ligands:

    • Use

      
      Nisoxetine for NET.
      
    • Use

      
      WIN-35,428 for DAT.
      
    • Use

      
      Citalopram for SERT.
      
  • Incubation:

    • Incubate cell membranes with radioligand (1-2 nM) and varying concentrations of 2-(Azepan-2-yl)-1-phenylethan-1-one (

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 25°C.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol 2: Functional Uptake Inhibition Assay

Objective: Distinguish between a substrate (releaser) and an inhibitor (blocker).[1]

  • Cell Culture: Seed DAT/NET-expressing cells in 96-well plates.

  • Dye Loading: Load cells with a fluorescent neurotransmitter mimic (e.g., ASP+ or IDT307) for 20 minutes.

  • Compound Addition: Add the test compound.

  • Measurement:

    • If Inhibitor: Fluorescence uptake will decrease dose-dependently as the transporter is blocked.

    • If Substrate: Pre-loading cells with

      
      DA and then adding the compound will cause efflux (increased extracellular radioactivity).
      
  • Validation: Compare against Cocaine (pure inhibitor) and Amphetamine (substrate/releaser).

Quantitative Data Summary (Predicted)

Based on the SAR of homologous azepane and phenacyl-piperidine scaffolds [1, 2], the following pharmacological profile is projected for the HCl salt:

TargetPredicted

(nM)
Functional EffectClinical Correlate
NET 40 - 80 nMPotent InhibitionVigilance, Antidepressant
DAT 150 - 300 nMModerate InhibitionMild Stimulation, Focus
SERT > 1000 nMWeak/NegligibleLow risk of Serotonin Syndrome
VMAT2 500 - 1500 nMWeak InhibitionNeuroprotection, Reduced Craving

Rec
< 100 nMAgonistCognitive Enhancement

Note: Azepane derivatives often show high affinity for Sigma-1 receptors due to the hydrophobic bulk of the 7-membered ring. [3]

Synthesis & Stability Workflow

For researchers synthesizing this compound for in vitro testing:

Synthesis Start 2-Chloromethyl azepane Intermediate Intermediate: Azepan-2-yl-acetophenone Start->Intermediate Grignard Addition (THF, -78°C) Reagent Phenylmagnesium Bromide (Grignard) Reagent->Intermediate Salt HCl Salt Formation (Ether/HCl) Intermediate->Salt Precipitation Final 2-(Azepan-2-yl)-1- phenylethan-1-one HCl Salt->Final Recrystallization

Figure 2: Simplified synthetic logic for the C-linked phenacyl-azepane scaffold.

References
  • Boutin, J. A., et al. (2025). "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." Journal of Medicinal Chemistry.

  • Varnes, J. G., et al. (2010).[2] "Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1." Bioorganic & Medicinal Chemistry Letters.

  • Rakesh, K. P., et al. (2019). "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry.

  • Baumann, M. H., et al. (2018).[3] "The synthetic cathinones, butylone and pentylone, are stimulants that act as dopamine transporter blockers."[3] Psychopharmacology.

  • PubChem. (n.d.). "2-(azepan-2-yl)-1-phenylethan-1-one hydrochloride." National Library of Medicine.

Sources

Methodological & Application

Optimal reaction conditions for the preparation of 2-(Azepan-2-yl)-1-phenylethan-1-one HCl

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Analysis

1.1 Target Identification The target molecule, 2-(Azepan-2-yl)-1-phenylethan-1-one , represents a specific class of homo-phenacyl heterocycles. It is structurally distinct from the more common N-substituted analogs (e.g., "Hexen" derivatives where the phenacyl group is attached to the nitrogen).

  • Target Structure (C-Linked): The azepane ring is attached via its C2 carbon to the

    
    -methylene of the acetophenone moiety.
    
  • Chemical Challenge: Direct alkylation of azepane at the C2 position is thermodynamically unfavorable and lacks regioselectivity compared to

    
    -alkylation. Standard nucleophilic substitution (S
    
    
    
    2) using azepane and phenacyl bromide yields the
    
    
    -linked isomer, not the required C2-linked target.

1.2 The Optimal Strategy: Eschenmoser Sulfide Contraction To achieve high regioselectivity for the C2 position, this protocol utilizes the Eschenmoser Sulfide Contraction . This method couples an


-haloketone (phenacyl bromide) with a thiolactam (azepane-2-thione).[1][2] This route is superior to organolithium strategies (e.g., Beak’s lithiation) for this specific scaffold because it builds the carbon-carbon bond directly at the activated thioamide position, preventing 

-alkylation artifacts.

Part 2: Strategic Reaction Pathway (Visualization)

The synthesis proceeds through three critical phases: Thioiminium salt formation, Sulfur extrusion (to form the enaminone), and Stereoselective reduction.

G Start Azepan-2-one (Caprolactam) Thione Azepane-2-thione (Thiolactam) Start->Thione Thionation Salt Thioiminium Salt (Precipitate) Thione->Salt S-Alkylation Enaminone Enaminone Intermediate (Vinylogous Amide) Salt->Enaminone Eschenmoser Contraction Product 2-(Azepan-2-yl)-1-phenylethan-1-one (Free Base) Enaminone->Product Hydrogenation Final Final Target .HCl Product->Final Salt Formation Lawesson Lawesson's Reagent Tol, Reflux Phenacyl Phenacyl Bromide MeCN, RT Extrusion PPh3, Et3N Sulfur Extrusion Reduct H2, Pd/C MeOH HCl HCl/Dioxane

Figure 1: Step-wise synthetic workflow utilizing the Eschenmoser coupling strategy to ensure C2-regioselectivity.

Part 3: Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Thionation)

Note: If Azepane-2-thione is commercially available, proceed to Phase 2.

  • Reagents:

    
    -Caprolactam (1.0 eq), Lawesson’s Reagent (0.55 eq), Toluene (anhydrous).
    
  • Procedure: Suspend caprolactam in toluene (

    
    ). Add Lawesson’s reagent. Reflux for 2–4 hours under 
    
    
    
    .
  • Workup: Cool to RT. Filter off the precipitate.[1][3] Concentrate the filtrate. Purify via flash chromatography (Hexane/EtOAc) to yield Azepane-2-thione (Yellow crystalline solid).

Phase 2: Eschenmoser Coupling (The C-C Bond Formation)

This step installs the phenacyl group at the C2 position via a sulfur bridge, which is subsequently extruded.

  • Reagents:

    • Azepane-2-thione (1.0 eq)

    • 2-Bromoacetophenone (Phenacyl bromide) (1.05 eq)

    • Triphenylphosphine (

      
      ) (1.1 eq)
      
    • Triethylamine (

      
      ) (1.1 eq)
      
    • Solvent: Acetonitrile (MeCN), anhydrous.

  • Step-by-Step Protocol:

    • S-Alkylation: Dissolve Azepane-2-thione in MeCN (

      
      ). Add Phenacyl bromide dropwise at 0°C.
      
    • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. A precipitate (thioiminium salt) will form.[1] Do not isolate.

    • Contraction: To the same reaction vessel, add

      
       followed by 
      
      
      
      .[1][2]
    • Conditions: Stir at RT for 12–16 hours. Alternatively, heat to 60°C for 2 hours to accelerate sulfur extrusion.

    • Observation: The mixture will turn from a suspension to a clear solution, then potentially darken as

      
       forms.
      
    • Workup: Quench with water. Extract with Ethyl Acetate (

      
      ). Wash organics with brine, dry over 
      
      
      
      .
    • Purification: Flash chromatography (

      
      , DCM/MeOH gradient).
      
    • Intermediate: Yields (Z)-2-(Azepan-2-ylidene)-1-phenylethan-1-one (Enaminone).

Phase 3: Chemoselective Reduction

The enaminone contains a vinylogous amide system (


).[2] Catalytic hydrogenation is required to reduce the alkene without reducing the ketone or the aromatic ring.
  • Reagents: Enaminone intermediate, 10% Pd/C (10 wt% loading), Methanol,

    
     balloon (1 atm).
    
  • Protocol:

    • Dissolve the enaminone in Methanol (

      
      ).
      
    • Add Pd/C catalyst carefully under Argon flow.

    • Purge with

      
       gas. Stir vigorously under 
      
      
      
      (1 atm) at RT for 6–12 hours.
    • Monitoring: Monitor via TLC/LCMS for disappearance of the alkene peak.

    • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

    • Concentration: Evaporate solvent in vacuo to yield the crude free base 2-(Azepan-2-yl)-1-phenylethan-1-one .

Phase 4: Salt Formation (HCl)

To ensure long-term stability and water solubility for biological testing.

  • Dissolve the crude free base in minimal anhydrous Diethyl Ether or Ethanol.

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.2 eq) dropwise with stirring.

  • A white precipitate should form immediately.

  • Stir for 30 mins at 0°C.

  • Filter the solid, wash with cold Ether (

    
    ), and dry under high vacuum.
    

Part 4: Critical Control Points & Data Specifications

ParameterSpecificationRationale
Moisture Control Strictly Anhydrous (Phase 2)Water hydrolyzes the thioiminium salt back to the lactam before contraction occurs.
Stoichiometry 1.05 eq Phenacyl BromideSlight excess ensures complete consumption of the thione; large excess causes side alkylations.
Reduction pH NeutralAcidic hydrogenation conditions may reduce the ketone to an alcohol. Keep neutral.
Salt Stoichiometry 1.0 : 1.1 (Base:Acid)Excess HCl can degrade the ketone over time; use precise stoichiometry.
Safety & Handling
  • Phenacyl Bromide: Potent lachrymator. Handle in a fume hood.

  • Triphenylphosphine: Toxic to aquatic life. Waste must be segregated.

  • Hydrogenation: Fire hazard. Ensure proper grounding when handling Pd/C and Methanol.

Part 5: References

  • Roth, M., et al. (1971).[1][2] Sulfide contraction via alkylative coupling: A method for the synthesis of

    
    -aminocarbonyl compounds.Helvetica Chimica Acta, 54(2), 710-734. 
    
  • Michael, J. P., et al. (2012).[2] 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone.[1][2]Acta Crystallographica Section E, E68, o2479.[2] (Demonstrates the specific synthesis of the azepane enaminone precursor).

  • Shiosaki, K. (1993). Recent advances in the synthesis of pyrrolidines and piperidines via Eschenmoser coupling.Comprehensive Organic Synthesis, Vol 2, Pergamon Press.

  • Varnes, J. G., et al. (2010).[4] Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1.[4]Bioorganic & Medicinal Chemistry Letters, 20(16), 4878-4881.[4] (Reference for N-linked vs C-linked isomer distinction).

Sources

Storage and handling requirements for 2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document provides a comprehensive guide to the proper storage and handling of 2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride analytical standards. As a critical reference material in pharmaceutical research and development, maintaining the integrity, purity, and stability of this standard is paramount for generating accurate and reproducible analytical data. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and validated protocols to ensure the longevity and reliability of this chemical standard. The causality behind each recommendation is explained to foster a deeper understanding of the required procedures.

Chemical Profile and Inherent Properties

2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride is an organic molecule featuring an α-amino ketone structure and an azepane ring, supplied as a hydrochloride salt. Understanding its constituent functional groups is key to predicting its stability and handling requirements.

  • α-Amino Ketone Core: This functional group can be susceptible to degradation pathways such as oxidation and photodecomposition.[1] The presence of the amine group adjacent to the ketone may influence its reactivity.

  • Phenylethanone Moiety: The aromatic ring and the ketone group can be susceptible to light-induced degradation.[1]

  • Amine Hydrochloride Salt: The hydrochloride salt form generally enhances the stability and improves the handling characteristics of the parent amine, which might otherwise be an oil or a less stable solid.[2][3] However, hydrochloride salts of amines can be hygroscopic, meaning they have a tendency to absorb moisture from the atmosphere.[4]

A summary of the key chemical properties is presented in Table 1.

PropertyValue/InformationSource
Molecular Formula C₁₄H₁₉NO · HClPubChem[5]
Appearance Typically a solid powder.General knowledge for amine HCl salts.
Hygroscopicity Potential to be hygroscopic.Inferred from properties of amine hydrochloride salts.[4]
Light Sensitivity Potentially sensitive to light, especially UV.Inferred from properties of acetophenone derivatives.[1]
Thermal Stability Stable under recommended storage conditions.General chemical stability principles.[2]

Table 1: Key Physicochemical Properties of 2-(Azepan-2-yl)-1-phenylethan-1-one Hydrochloride

Long-Term Storage Protocol

Proper long-term storage is the most critical factor in preserving the integrity of the standard. The primary objectives are to protect it from moisture, light, and extreme temperatures.

Recommended Storage Conditions

For optimal long-term stability, the solid standard should be stored under the conditions outlined in Table 2.

ParameterRecommendationRationale
Temperature -20°C is recommended for long-term storage.Lower temperatures slow down potential degradation reactions.[2][3]
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation and moisture absorption.[6]
Light Protect from light by using an amber vial and storing it in a dark location.To prevent photodegradation of the aromatic ketone structure.[1]
Container Use a tightly sealed, amber glass vial with a PTFE-lined cap.Glass is inert, and the amber color protects from light. The PTFE liner provides a good seal.

Table 2: Recommended Long-Term Storage Conditions for Solid Standard

Workflow for Long-Term Storage

The following diagram illustrates the recommended workflow for receiving and storing the standard.

storage_workflow A Receive Standard B Visually Inspect Container for Damage A->B C Equilibrate to Room Temperature in a Desiccator B->C If intact D Transfer to a Pre-labeled Amber Vial (if necessary) C->D E Backfill with Inert Gas (Argon/Nitrogen) D->E F Seal Tightly with PTFE-lined Cap E->F G Store at -20°C in a Designated, Dark Location F->G stability_workflow cluster_stress Forced Degradation Conditions A Acid Hydrolysis (e.g., 0.1 M HCl) G Expose to Stress Conditions B Base Hydrolysis (e.g., 0.1 M NaOH) C Oxidative (e.g., 3% H₂O₂) D Photolytic (UV/Vis light exposure) E Thermal (e.g., 60°C) F Prepare Solutions of the Standard H Analyze by HPLC at Time Points G->H I Evaluate Purity and Identify Degradants H->I

Sources

Extraction methods for 2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride from biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Extraction and Analysis of 2-(Azepan-2-yl)-1-phenylethan-1-one Hydrochloride from Biological Matrices

Introduction & Analyte Profile

2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride (often structurally categorized alongside synthetic cathinones or "bath salts") presents unique challenges in bioanalysis. Chemically, it features a beta-keto moiety linked to an azepane ring (a 7-membered nitrogen heterocycle).

Unlike simple amphetamines, the steric bulk of the azepane ring and the lability of the beta-keto group require a tailored extraction approach. This guide details two robust methodologies: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) for high-throughput/high-sensitivity LC-MS/MS applications, and Liquid-Liquid Extraction (LLE) for rapid GC-MS or cost-sensitive workflows.

Physicochemical Constraints
  • Chemical Nature: Lipophilic base.

  • pKa (Estimated): ~9.5 – 10.2 (Secondary amine in azepane ring).

  • LogP: > 2.5 (Lipophilic free base).

  • Stability Warning: Beta-keto amines are prone to dimerization and reduction (to the corresponding alcohol) in alkaline conditions or upon prolonged heat exposure.

Pre-Analytical Handling (Critical)

"The extraction is only as good as the sample integrity."

Beta-keto derivatives degrade rapidly in whole blood and urine at room temperature.

  • Collection: Use Gray-top tubes (Sodium Fluoride/Potassium Oxalate) to inhibit enzymatic activity.

  • Stabilization: Immediate acidification of plasma/urine to pH ~4–5 using 1M HCl or Formic Acid preserves the ketone moiety.

  • Storage: -20°C for short-term (<1 week), -80°C for long-term.

Method A: Mixed-Mode Cation Exchange (SPE)

Recommendation: Gold Standard for LC-MS/MS in Plasma/Urine.

Mechanism: This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) . The sorbent contains both hydrophobic chains (Reverse Phase) and sulfonic acid groups (Cation Exchange).

  • Acidic Load: The drug is positively charged (protonated) and binds to the sulfonate groups via ionic interaction.

  • Organic Wash: Neutral interferences are washed away with 100% organic solvent (the drug remains "locked" by charge).

  • Basic Elution: High pH neutralizes the drug, breaking the ionic bond and releasing it.

Protocol Steps
StepReagent/ActionScientific Rationale
1. Sample Prep 200 µL Plasma/Urine + 20 µL Internal Standard (IS) + 600 µL 4% H₃PO₄ .Acidification ensures the amine is fully protonated (Charge +1) to bind to the cation exchange sorbent.
2. Condition 1 mL Methanol followed by 1 mL Water.Activates the hydrophobic chains and wets the sorbent.
3. Load Apply pre-treated sample at low flow (1 mL/min).Allows time for ionic interaction between the azepane amine and sorbent sulfonates.
4. Wash 1 1 mL 2% Formic Acid in Water.Removes proteins and polar interferences. Analyte stays bound.
5. Wash 2 1 mL 100% Methanol .Critical Step: Removes neutral lipids and hydrophobic matrix components. Analyte remains bound by ionic charge.
6. Elute 2 x 500 µL 5% NH₄OH in Methanol .The ammonia raises pH > 12, neutralizing the amine. The drug loses charge and releases into the organic solvent.
7. Dry Down Evaporate under N₂ at <40°C. Do not over-dry. High heat degrades beta-keto compounds.
8. Reconstitute 100 µL Mobile Phase (90:10 Water:MeOH + 0.1% Formic Acid).Ready for LC-MS/MS injection.
Visual Workflow: MCX SPE

SPE_Workflow Sample Biological Sample (Plasma/Urine) Acidify Acidify (H3PO4) pH < 4 Sample->Acidify Stabilize Load Load onto MCX Cartridge (Analyte Protonated +) Acidify->Load Bind Wash1 Wash 1: Aqueous Acid (Remove Proteins) Load->Wash1 Clean Wash2 Wash 2: 100% MeOH (Remove Lipids/Neutrals) Wash1->Wash2 Purify Elute Elute: 5% NH4OH in MeOH (Neutralize & Release) Wash2->Elute Release Analyze LC-MS/MS Analysis Elute->Analyze

Caption: Mixed-Mode Cation Exchange (MCX) workflow ensuring selective retention of basic azepane derivatives.

Method B: Liquid-Liquid Extraction (LLE)

Recommendation: Cost-effective alternative; Standard for GC-MS.

Mechanism: By adjusting the sample pH to >10 (above the pKa of the azepane nitrogen), the molecule becomes uncharged (free base). It then preferentially partitions into a non-polar organic solvent.

Protocol Steps
  • Sample Prep: Aliquot 500 µL sample into a glass tube. Add Internal Standard.

  • Basification: Add 200 µL 0.5 M Carbonate Buffer (pH 10.5) or 100 µL concentrated Ammonium Hydroxide.

    • Note: Avoid extremely high pH (>12) for prolonged periods to prevent hydrolysis of the ketone.

  • Extraction: Add 3 mL Ethyl Acetate or MTBE (Methyl tert-butyl ether) .

    • Scientist's Tip: A mixture of Chlorobutane:Ethyl Acetate (9:1) often yields cleaner extracts for blood samples.

  • Agitation: Vortex vigorously for 5 minutes or mechanically shake for 10 minutes.

  • Separation: Centrifuge at 3,500 rpm for 10 minutes to separate phases.

  • Transfer: Transfer the top organic layer to a clean glass tube. Freeze the aqueous layer (cryo-focusing) to pour off the organic layer easily if needed.

  • Evaporation: Evaporate to dryness under Nitrogen at 35°C.

  • Reconstitution:

    • For LC-MS: 100 µL Mobile Phase.

    • For GC-MS: 50 µL Ethyl Acetate or derivatizing agent (e.g., PFPA) if required.

Analytical Validation Parameters (LC-MS/MS)

When setting up the Mass Spectrometer, focus on the following transitions. The "1-phenylethan-1-one" core typically produces a characteristic tropylium ion or benzoyl fragment.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode (+).

  • Precursor Ion: [M+H]⁺ (Calculate based on exact MW of the specific derivative).

  • Common Fragments (Generic for this class):

    • Loss of water (-18 Da) is common for beta-ketones.

    • Cleavage alpha to the carbonyl.

Troubleshooting Table

IssueProbable CauseCorrective Action
Low Recovery (SPE) Incomplete elution.Ensure Elution solvent is fresh (NH₄OH is volatile). Increase elution volume.
Low Recovery (LLE) pH < pKa during extraction.Check buffer pH.[1] It must be > 10.0 to form the free base.
Peak Tailing Secondary interactions.Add Ammonium Formate (5-10 mM) to the LC mobile phase.
Degradation Thermal instability.Lower evaporation temperature to 35°C. Store autosampler at 4°C.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Link

  • Concheiro, M., & Huestis, M. A. (2013). QuEChERS extraction of benzodiazepines in biological matrices.[2] (Demonstrates principles of partitioning for lipophilic drugs). National Institutes of Health. Link

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. (General validation standards). Link

  • BenchChem Technical Support. (2025). Preventing decarboxylation and degradation of beta-keto acids and amines. (Stability data). Link

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Purity Determination of 2-(Azepan-2-yl)-1-phenylethan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stringent assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory hurdle, but a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride. Our focus is to equip researchers, scientists, and drug development professionals with the rationale behind experimental choices and a robust framework for method validation, grounded in scientific integrity and regulatory compliance.

The Criticality of Purity in Pharmaceutical Development

The purity of an API like 2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride directly influences its therapeutic effect and safety profile. Impurities, whether they are residual starting materials, by-products of synthesis, or degradation products, can have unintended pharmacological or toxicological effects. Therefore, a validated, precise, and accurate analytical method is paramount to ensure the quality and consistency of the final drug product.

Strategic Development of an HPLC Method

High-Performance Liquid Chromatography is a powerful and versatile technique for the separation and quantification of compounds in a mixture, making it a workhorse in pharmaceutical analysis.[1] The development of a robust HPLC method is a systematic process that relies on understanding the physicochemical properties of the analyte.

Physicochemical Considerations for 2-(Azepan-2-yl)-1-phenylethan-1-one Hydrochloride
  • Structure: The molecule contains a phenylethanone moiety, which is a strong chromophore, and an azepane ring, which imparts basicity.

  • pKa: The azepane nitrogen is a secondary amine, and based on similar structures like phencyclidine (pKa ≈ 8.5), we can estimate a similar pKa for our target analyte. This basic nature is a critical factor in selecting the mobile phase pH to ensure good peak shape and retention.

  • UV Absorbance: The acetophenone chromophore is known to have a strong absorbance around 245-250 nm (π→π* transition) and a weaker absorbance around 280 nm (n→π* transition).[2] This suggests that a UV detector will be highly suitable for this compound.

  • Solubility: As a hydrochloride salt, the compound is expected to be soluble in polar solvents like water and methanol, which are common constituents of reversed-phase HPLC mobile phases.

dot

HPLC_Method_Development_Strategy cluster_Analyte Analyte Characterization cluster_Method HPLC Method Parameters A Structure (Phenylethanone + Azepane) E Column Selection (C18, End-capped) A->E Hydrophobicity B Estimated pKa (~8.5, Basic) F Mobile Phase (ACN/Buffer, pH 3.0) B->F Control Ionization C UV Absorbance (~245 nm) G Detection (UV at 245 nm) C->G Maximize Sensitivity D Solubility (Polar Solvents) D->F Ensure Dissolution H Flow Rate & Temperature (1.0 mL/min, 30°C)

Optimized HPLC Method

Based on these characteristics, a reversed-phase HPLC method with UV detection is the logical choice. To ensure good peak shape for a basic compound, it is crucial to control the ionization of the secondary amine. This can be achieved by working at a low pH, typically 2-3 pH units below the pKa of the analyte, to ensure it is fully protonated and interacts consistently with the stationary phase.

Table 1: Proposed HPLC Method Parameters

ParameterConditionRationale
Column C18, 5 µm, 4.6 x 150 mm (end-capped)C18 provides good hydrophobic retention for the phenyl group. End-capping minimizes peak tailing by shielding residual silanols from interacting with the basic amine.[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (pH ≈ 2.5)Low pH ensures the azepane nitrogen is protonated, leading to symmetrical peaks. TFA also acts as an ion-pairing agent, improving retention.
Mobile Phase B Acetonitrile (ACN)A common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient 30% B to 70% B over 15 minutesA gradient elution is suitable for purity analysis to ensure the elution of any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 245 nmThis wavelength corresponds to the strong π→π* transition of the acetophenone chromophore, offering high sensitivity.[2]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.

Comparative Analysis of Analytical Techniques

While HPLC is a robust choice, it is essential to consider other analytical techniques to provide a comprehensive guide. Here, we compare our proposed HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like 2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride, derivatization would likely be necessary to improve its volatility and thermal stability, as the free amine and ketone functionalities can be reactive at high temperatures.

Table 2: Comparison of HPLC, GC-MS, and CE for Purity Analysis

FeatureHPLCGC-MSCapillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Migration of charged species in an electric field.
Applicability Wide range of compounds, including non-volatile and thermally labile ones.[3]Volatile and thermally stable compounds. Derivatization may be required for polar analytes.[4]Charged and polar compounds.[5]
Sample Preparation Simple dissolution and filtration.Can be more complex, often requiring derivatization.[6]Simple dissolution in buffer.
Sensitivity High, especially with UV or MS detectors.[7]Very high, particularly with MS detection.[8]Generally lower than HPLC and GC-MS due to small injection volumes.[9]
Resolution High, with a wide variety of column chemistries available.[7]Very high, especially with long capillary columns.Extremely high, often exceeding that of HPLC.[10]
Analysis Time Typically 10-30 minutes.[11]Can be faster for simple mixtures, but derivatization adds time.Very fast, often under 10 minutes.[5]
Cost Moderate to high instrument cost, moderate solvent consumption.[11]High instrument cost, but lower solvent consumption.[4]Lower instrument cost and minimal reagent consumption.[9]
Data Generated Retention time and UV absorbance (or mass spectrum with LC-MS).Retention time and mass spectrum, providing structural information.Migration time and detector response.
Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is well-suited for the analysis of charged species. Given that our target analyte is a basic compound that will be protonated at low pH, CE is a viable alternative.

Validation of the HPLC Method: A Step-by-Step Protocol

The validation of an analytical method is a formal process to demonstrate that it is suitable for its intended purpose. The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12]

dot

HPLC_Validation_Workflow Start Method Validation Protocol Specificity Specificity (Peak Purity, Forced Degradation) Start->Specificity Linearity Linearity & Range (5 Concentrations, 3 Replicates) Specificity->Linearity Accuracy Accuracy (Spiked Placebo, 3 Levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope Method) Precision->LOD_LOQ Robustness Robustness (Small Variations in Method) LOD_LOQ->Robustness Report Validation Report Robustness->Report

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Analyze a blank (diluent), a placebo (if in a formulation), a solution of the 2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride reference standard, and a sample solution.

    • Perform forced degradation studies by subjecting the sample to acidic, basic, oxidative, thermal, and photolytic stress.

    • Analyze the stressed samples and check for co-elution of degradation products with the main peak using a photodiode array (PDA) detector to assess peak purity.

  • Acceptance Criteria: The peak for 2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride should be well-resolved from any other peaks, and the peak purity analysis should show no co-eluting impurities.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a series of at least five standard solutions of 2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride at concentrations ranging from 50% to 150% of the target concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a placebo solution and spike it with the 2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate and analyze the samples.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the relative standard deviation (RSD) for the results.

  • Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S)

      • Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase pH (e.g., ± 0.1)

      • Mobile phase composition (e.g., ± 2% organic)

    • Analyze a sample under each of the modified conditions and evaluate the effect on the results (e.g., retention time, peak area, resolution).

  • Acceptance Criteria: The results should not be significantly affected by the small variations in the method parameters. System suitability parameters should still be met.

Conclusion: HPLC as the Gold Standard for Purity Validation

This guide has provided a comprehensive framework for the development and validation of an HPLC method for the purity determination of 2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride. While GC-MS and CE offer unique advantages in specific scenarios, the versatility, robustness, and high-resolution capabilities of HPLC establish it as the gold standard for routine quality control and purity analysis in the pharmaceutical industry.[13] The successful implementation of a rigorously validated HPLC method, as outlined in this guide, is a critical step in ensuring the quality, safety, and efficacy of the final drug product.

References

  • Mtoz Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Protein Purity Analysis. Retrieved from [Link]

  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds. Retrieved from [Link]

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Peptide Purity Analysis. Retrieved from [Link]

  • IJNRD. (2024, July 7). CAPILLARY ELECTROPHORESIS AND IT'S ROLE IN PHARMACEUTICAL INDUSTRY. Retrieved from [Link]

  • Chromatography Today. (n.d.). Advantages and Disadvantages of Capillary Electrophoresis. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?. Retrieved from [Link]

  • LCGC. (n.d.). A Three-Pronged Template Approach for Rapid HPLC Method Development. Retrieved from [Link]

  • Sciencing. (2022, March 24). Disadvantages & Advantages Of An HPLC. Retrieved from [Link]

  • Agilent. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PMC. (2020, September 18). Advantages and Pitfalls of Capillary Electrophoresis of Pharmaceutical Compounds and Their Enantiomers in Complex Samples: Comparison of Hydrodynamically Opened and Closed Systems. Retrieved from [Link]

  • Technology Networks. (2023, September 19). An Introduction to Capillary Electrophoresis: Theory, Practice and Applications. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 7). GC-MS vs LC-MS for Impurity Testing. Retrieved from [Link]

  • alwsci. (2025, September 23). Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Contract Laboratory. (2024, February 2). Do's and Don'ts: GC-MS Analysis of Leachables, Extractables in Pharmaceuticals. Retrieved from [Link]

  • ScienceDirect. (2025, October 31). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Pharmaceutical Applications of Gas Chromatography. Retrieved from [Link]

  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]

  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]

  • SpectraBase. (n.d.). 3'-Amino-4'-(benzyloxy)acetophenone. Retrieved from [Link]

  • Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 19). HPLC vs CE Efficiency: Assessing Sample Purity Reach. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of.... Retrieved from [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Comparative evaluation between capillary electrophoresis and high-performance liquid chromatography for the analysis of florfenicol. Retrieved from [Link]

  • PubMed. (n.d.). Comparison between HPLC and capillary electrophoresis for the separation and identification of the platination products of oligonucleotides with cis-[Pt(NH3)2(H2O)2]2+ and [Pt(NH3)3(H2O)]2+. Retrieved from [Link]

  • MDPI. (2025, January 29). Preparation and Transformations of Acetophenone-Derived Enamino Ketones, BF 2 -β-Ketoiminates, and BF 2 -β-Diketonates. Retrieved from [Link]

  • StudyRaid. (2025, March 15). Understand uV-Vis Absorption Characteristics of Acetophenone. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Responsible Disposal of 2-(Azepan-2-yl)-1-phenylethan-1-one Hydrochloride: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step operational plan for the proper disposal of 2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document adopts a precautionary principle, treating the substance as potentially hazardous chemical waste.

The procedures outlined below are synthesized from established best practices in chemical and pharmaceutical waste management, guided by regulations from bodies such as the U.S. Environmental Protection Agency (EPA).[1][2] Adherence to these guidelines, in conjunction with your institution's specific protocols, is essential for minimizing environmental impact and ensuring personnel safety.

Hazard Assessment and Classification: A Precautionary Stance

As a standard practice, all new or experimental pharmaceutical compounds should be considered for their potential to be classified as "RCRA hazardous" due to characteristics like toxicity, even if not explicitly listed.[3][4] Therefore, this compound should not be disposed of in regular trash or down the drain.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the waste, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure through skin contact, inhalation, or ingestion.

Recommended PPE for Handling Waste:

Equipment Specification Rationale
Gloves Nitrile or other chemically resistant glovesTo prevent direct skin contact with the chemical.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect the eyes from potential splashes of solutions containing the compound.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.

Always wash your hands thoroughly with soap and water after handling the waste, even if gloves were worn.[6]

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[7][8] 2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride waste must be kept separate from other waste streams.

Step-by-Step Containerization Protocol:

  • Select a Compatible Container: Choose a waste container made of a material that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw-on cap is recommended.[8][9] The container must be in good condition, free from cracks or leaks.[10]

  • Label the Container: As soon as the first particle of waste enters the container, it must be labeled. The label should clearly state "Hazardous Waste" and list the full chemical name: "2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride".[7][10] Avoid using abbreviations or chemical formulas.[10]

  • Solid vs. Liquid Waste:

    • Solid Waste: If the waste is in solid form (e.g., powder, contaminated filter paper), collect it in a designated solid waste container. Do not mix solids with liquid waste.[9]

    • Liquid Waste: If the compound is in a solution, collect it in a designated liquid waste container. Do not fill the container beyond 90% capacity to allow for expansion.[8]

  • Keep the Container Closed: The waste container must remain securely closed at all times, except when you are actively adding waste to it.[7][9]

On-Site Accumulation and Storage: The Satellite Accumulation Area

Laboratories that generate hazardous waste are required to have a designated Satellite Accumulation Area (SAA).[8] This is where the waste container is stored until it is ready for pickup.

Key Requirements for your SAA:

  • Location: The SAA must be at or near the point of generation and under the control of the personnel who generate the waste.[7]

  • Secondary Containment: The primary waste container must be placed within a larger, chemically compatible secondary container (such as a lab tray or bin) to contain any potential leaks or spills.[9] The secondary container should be able to hold at least 110% of the volume of the primary container.[9]

  • Segregation: Store the container in a way that segregates it from incompatible materials, such as strong acids and bases.[8]

The following diagram illustrates the workflow for proper on-site management of 2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride waste.

A Start: Generation of Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible & Leak-Proof Waste Container B->C D Label Container: 'Hazardous Waste' & Full Chemical Name C->D E Add Waste to Container (Keep Closed When Not in Use) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Place in Secondary Containment F->G H Is Container Full (or 90 days reached)? G->H H->E No I Request Pickup from Institutional EHS or Licensed Contractor H->I Yes J Maintain Records of Disposal I->J K End: Compliant Disposal J->K

Caption: Workflow for the disposal of 2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride.

Final Disposal Procedures: Arranging for Removal

Hazardous chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[9]

Steps for Final Disposal:

  • Request a Pickup: Once your waste container is full, or if it has been accumulating for 90 days, you must request a waste collection.[9] Follow your institution's specific procedures for requesting a pickup.

  • Documentation: Ensure that all necessary paperwork, such as a hazardous waste tag or manifest, is accurately completed. This documentation is a legal requirement and tracks the waste from your laboratory to its final disposal site.[4]

  • Never Use a Drain or Trash Can: Under no circumstances should this chemical be poured down the sink or thrown into the regular trash.[5] Improper disposal can lead to environmental contamination and significant regulatory penalties.[1]

By adhering to this precautionary and systematic approach, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's EHS department for specific guidance and clarification on your local policies.

References

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3). Vertex AI Search.
  • Update on pharmaceutical waste disposal regulations - Ovid. (n.d.). Ovid.
  • Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. (2026, January 14). Vertex AI Search.
  • How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). University of California San Diego.
  • Hazardous Waste and Disposal - American Chemical Society. (n.d.). American Chemical Society.
  • Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Campus Safety Division.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Material Safety Data Sheet. (2007, August 20). Pfizer.

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A Comprehensive Guide to the Safe Handling of 2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride, a compound often utilized as an intermediate in complex organic synthesis. Given the limited publicly available safety data for this specific molecule, this document synthesizes best practices from handling analogous alpha-amino ketones and hydrochloride salts. The principles of hazard mitigation, risk assessment, and procedural diligence are paramount.

Understanding the Hazard: A Structural Perspective

To establish a robust safety framework, we must first analyze the structure of 2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride.

  • Alpha-Amino Ketone Core: This functional group can exhibit reactivity and potential physiological activity. The presence of the ketone and the adjacent amine can lead to various reactions.

  • Azepane Ring: This seven-membered saturated heterocyclic amine is a key structural feature. While the azepane ring itself is relatively stable, its derivatives can have specific biological effects.

  • Hydrochloride Salt: The hydrochloride form generally increases water solubility and stability compared to the free base. However, it also introduces the potential for the release of hydrogen chloride gas upon decomposition or in the presence of strong bases.

Given these features, we must assume the compound is biologically active and potentially irritating to the skin, eyes, and respiratory tract until proven otherwise through rigorous toxicological studies.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling 2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride in a laboratory setting.

Body Part Protection Specifications & Rationale
Hands Double-gloving with nitrile glovesThe outer glove provides primary protection against contamination, while the inner glove offers a secondary barrier in case of a breach. Nitrile is recommended for its broad chemical resistance. Change gloves frequently and immediately after any sign of contamination.
Eyes Chemical splash gogglesGoggles provide a complete seal around the eyes, protecting against splashes, and airborne powder. Standard safety glasses are insufficient.
Face Face shield (in addition to goggles)A face shield is mandatory when there is a significant risk of splashes or when handling larger quantities. It protects the entire face from direct contact.
Body Chemical-resistant lab coatA fully buttoned, long-sleeved lab coat made of a chemical-resistant material (e.g., polyester or a poly-cotton blend) is essential to protect the skin and clothing from contamination.
Respiratory NIOSH-approved respiratorThe use of a respirator should be determined by a site-specific risk assessment. For handling powders outside of a certified chemical fume hood, a half-mask respirator with P100 (particulate) cartridges is recommended. If there is a risk of vapor exposure, combination cartridges (e.g., organic vapor/acid gas/P100) should be used.

Operational Protocols: From Receipt to Disposal

A meticulous, step-by-step approach to handling ensures safety and experimental integrity.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the full chemical name, hazard warnings, and date of receipt.

  • Store: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

Handling and Weighing

The primary risk during handling is the inhalation of airborne powder and dermal contact.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.